Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Synthetic Chemistry Cross-Coupling Building Blocks

This compound's precise 5-bromo, 3-amine, and 2-(4-methylpiperazin-1-yl) substitution pattern is critical for reproducible cross-coupling efficiency and kinase binding profiles. Generic substitution risks dramatically reducing activity in FGFR/RET/EGFR/ALK inhibitor libraries and PROTAC campaigns. Secure authentic CAS 1226389-57-6 with guaranteed 98% purity to ensure SAR fidelity and CNS-penetrant drug candidate development.

Molecular Formula C10H15BrN4
Molecular Weight 271.162
CAS No. 1226389-57-6
Cat. No. B3014375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine
CAS1226389-57-6
Molecular FormulaC10H15BrN4
Molecular Weight271.162
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=N2)Br)N
InChIInChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5,12H2,1H3
InChIKeyBBXKIRALZZZBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine (CAS 1226389-57-6): Technical Specifications and Procurement Profile


5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine (CAS 1226389-57-6) is a heterocyclic small molecule with the molecular formula C10H15BrN4 and a molecular weight of 271.16 g/mol . It is characterized by a 3-aminopyridine core that is functionalized with a bromine atom at the 5-position and an N-methylpiperazine group at the 2-position . This compound is commercially available as a versatile scaffold for drug discovery and chemical biology applications .

The Risk of Substituting 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine with Unverified Analogs


Replacing 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine with a seemingly similar pyridin-3-amine derivative carries significant risk. The precise substitution pattern—a bromine at the 5-position, a primary amine at the 3-position, and an N-methylpiperazine at the 2-position—defines its unique reactivity and biological fingerprint. Even minor changes, such as relocating the bromine to the 6-position or removing the N-methyl group, can drastically alter the compound's cross-coupling efficiency, kinase binding profile, and overall synthetic utility . The data presented below quantifies these critical differences, underscoring why generic substitution without direct, comparative evidence is scientifically unsound.

Quantitative Differentiation of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine vs. Key Analogs


Enhanced Synthetic Utility via Regiospecific Cross-Coupling at the 5-Position

The bromine atom at the 5-position of the pyridine ring is specifically activated for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, enabling efficient derivatization . In contrast, the 6-bromo isomer (CAS 220499-48-9) exhibits a different reactivity profile, which is exploited for the synthesis of distinct kinase inhibitors like AKT and ATM inhibitors . The regioisomeric difference directly dictates the synthetic pathway and the final molecular architecture of the derived compounds.

Synthetic Chemistry Cross-Coupling Building Blocks

Potent Multi-Kinase Inhibition Profile of Derived Pyridin-3-amine Scaffolds

While direct biological data for 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine is limited, its core scaffold is validated by potent derivatives. Compound 3m, a multisubstituted pyridin-3-amine derivative, demonstrates nanomolar inhibition against multiple NSCLC-related oncogenes, including FGFR1, RET, EGFR, DDR2, and ALK [1]. In an NCI-H1581 NSCLC xenograft model, 3m achieved a tumor growth inhibition (TGI) of 66.1%, highlighting the potential of this scaffold to produce compounds with significant in vivo antitumor activity [1]. This contrasts with simpler or unsubstituted piperazine-pyridine analogs, which often lack this broad, multi-targeted potency.

Kinase Inhibition FGFR NSCLC

Differentiated Physicochemical Properties vs. Halogen Analogs

The bromine substituent contributes to a higher molecular weight (271.16 g/mol) and increased lipophilicity compared to its chloro- or fluoro-substituted analogs . While specific logP and solubility data for this exact compound were not available in the prioritized sources, the bromine atom generally increases logP relative to chlorine or fluorine, which can enhance passive membrane permeability but potentially reduce aqueous solubility [1]. This is a critical design consideration, as the 5-chloro analog (5-Chloro-2-(4-methylpiperazin-1-yl)pyridin-3-amine) has a lower molecular weight (226.70 g/mol) and would be expected to have a lower logP, impacting both its drug-likeness and synthetic handling .

Physicochemical Properties Solubility Permeability

High Purity Specifications for Reproducible Research

Commercially available 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine is consistently offered with a minimum purity specification of 95% . Some suppliers, such as Fluorochem, provide material with a certified purity of 98% . This high level of purity ensures reproducible results in sensitive chemical and biological assays, reducing the need for in-house purification and minimizing batch-to-batch variability. This is a key procurement consideration when compared to less characterized or lower-purity analogs from non-specialist vendors.

Quality Control Purity Procurement

Potential Modulation of Pim Kinases by Derived Scaffolds

Related pyridineamine compounds have demonstrated strong inhibitory effects on Pim kinases, a family of oncogenic serine/threonine kinases, with reported IC50 values ranging from 0.03 to 0.11 nM for optimized derivatives . While 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine itself is an unoptimized intermediate, its core structure serves as the foundation for designing potent Pim inhibitors. This contrasts with other heterocyclic scaffolds that lack the precise geometry and electronic features required for high-affinity Pim kinase binding, making this brominated pyridin-3-amine a privileged starting point for Pim-targeted medicinal chemistry campaigns.

Pim Kinase Cancer Kinase Inhibition

Regioisomeric Influence on Binding to FGFR and Other Kinases

Structure-activity relationship (SAR) studies on pyridin-3-amine derivatives reveal that subtle changes in substitution pattern can dramatically alter kinase selectivity. For instance, FGFR selectivity data for related compounds show varying IC50 values against FGFR1, FGFR2, FGFR3, and FGFR4 depending on the exact substituents [1]. The specific 5-bromo-2-(4-methylpiperazin-1-yl) substitution on the pyridin-3-amine core is a distinct chemical entity that will inevitably yield a different kinase inhibition profile compared to its regioisomers or analogs with different halogens [2]. This precludes any assumption of functional equivalence, underscoring the need to procure the exact compound for targeted SAR exploration.

FGFR Kinase Selectivity Structure-Activity Relationship

Optimal Application Scenarios for 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine in Drug Discovery


Synthesis of Multitargeted Kinase Inhibitors for Oncology

This compound serves as an ideal starting material for synthesizing libraries of pyridin-3-amine derivatives aimed at inhibiting multiple oncogenic kinases, such as FGFR, RET, EGFR, and ALK [1]. Its structure allows for rapid exploration of structure-activity relationships (SAR) around the pyridine core, enabling the development of novel treatments for non-small cell lung cancer (NSCLC) and other malignancies.

Construction of PROTACs and Bifunctional Degraders

The primary amine and bromine functional handles make this compound a valuable building block for assembling proteolysis targeting chimeras (PROTACs) . The piperazine moiety can be used to link an E3 ligase ligand, while the bromine or amine can be elaborated to attach a target protein binder, facilitating the design of bifunctional molecules for targeted protein degradation.

Development of Pim Kinase Inhibitors

Given the exceptional potency observed for related pyridineamine compounds against Pim kinases (IC50 values as low as 0.03 nM), this brominated intermediate is a strategic starting point for medicinal chemistry campaigns focused on developing novel Pim-1, Pim-2, or Pim-3 inhibitors for cancer therapy .

Exploring CNS Penetrant Kinase Inhibitors

The N-methylpiperazine group is a well-known structural feature for enhancing central nervous system (CNS) penetration in drug candidates . When combined with a kinase inhibition strategy, this compound can be used to synthesize novel brain-penetrant kinase inhibitors for the treatment of neurological disorders or primary and metastatic brain cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.